(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Description
(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a benzimidazole derivative characterized by a 1-isopropyl substituent on the benzimidazole core and a methanamine group at the 2-position, forming a dihydrochloride salt. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, particularly antimicrobial agents . The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulation . Its synthesis typically involves condensation reactions, as demonstrated in the preparation of antimicrobial thiazolidinone derivatives .
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12;;/h3-6,8H,7,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPTXRSYYOTEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-16-5 | |
| Record name | [1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with o-phenylenediamine and isopropylamine, the compound can be synthesized via a condensation reaction under acidic conditions.
Reduction Reaction: Another method involves the reduction of (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions, followed by purification steps to achieve the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, involving reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
(1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a compound with notable biological activity, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : C11H17Cl2N3
- Molecular Weight : 262.18 g/mol
- CAS Number : 1334146-16-5
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies indicate that it may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
Antitumor Activity
Research has demonstrated that this compound shows significant cytotoxic effects against several human tumor cell lines. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| OVXF 899 | 2.76 | High selectivity for ovarian cancer |
| PXF 1752 | 9.27 | Significant inhibition observed |
| PRXF 22Rv1 | 1.143 | Notable selectivity against prostate cancer |
| MCF-7 | 15.63 | Comparable to Tamoxifen |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy, especially targeting ovarian and prostate cancers.
Case Studies and Research Findings
A study published in MDPI highlighted the antitumor efficacy of various benzimidazole derivatives, including this compound. The study reported the compound's ability to induce apoptosis in cancer cells, thereby supporting its potential as an anticancer agent .
Another investigation focused on the compound's selectivity towards renal cancer cells, where it demonstrated an IC50 value of 1.143 µM, indicating a promising profile for targeted therapies . Furthermore, the compound's mechanism of action appears to involve the inhibition of specific pathways crucial for tumor growth and survival.
Comparative Analysis with Other Compounds
In comparison to reference compounds such as doxorubicin, this compound exhibited lower IC50 values across various cell lines, suggesting a need for structural modifications to enhance its potency. The following table illustrates the comparative IC50 values:
| Compound | IC50 (µM) | Type |
|---|---|---|
| (1-Isopropyl-1H-benzimidazol-2-yl)methanamine dihydrochloride | 2.76 - 15.63 | Benzimidazole derivative |
| Doxorubicin | <0.1 | Chemotherapeutic agent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. For example:
- Step 1 : React o-phenylenediamine with isopropyl-substituted carbonyl precursors under reflux in ethanol or methanol to form the benzimidazole core .
- Step 2 : Introduce the aminomethyl group via nucleophilic substitution or reductive amination.
- Step 3 : Purify intermediates via recrystallization or column chromatography. Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions .
- Key Considerations : Monitor reaction progress using TLC (chloroform:methanol, 6:1 v/v) and confirm purity via melting point analysis .
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Verify C, H, N, Cl content (±0.4% deviation acceptable) .
- Spectroscopy :
- IR : Identify N-H stretches (~3395 cm⁻¹) and aromatic C-H vibrations (~3024 cm⁻¹) .
- ¹H/¹³C NMR : Look for imidazole proton signals (δ 10.93 ppm) and aromatic carbons (~115–130 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching theoretical molecular weight .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light .
- Storage : Use sealed glass containers with desiccants. Do not store near strong oxidizers or heat sources .
Advanced Research Questions
Q. How do substituents on the benzimidazole ring (e.g., isopropyl) influence bioactivity or reactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The isopropyl group enhances lipophilicity, potentially improving membrane permeability. Compare with dimethyl or chloro-substituted analogs (e.g., 5,6-dimethyl or 5,6-dichloro derivatives) to assess steric/electronic effects on target binding .
- Experimental Design : Synthesize analogs with varying substituents and evaluate via:
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases).
- Computational docking : Use software like AutoDock to predict binding affinities .
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states.
- Machine Learning : Train models on existing reaction data to predict optimal solvents, temperatures, and catalysts .
- Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 1 mmol trials) .
Q. How to resolve contradictions in reported solubility or toxicity data?
- Methodological Answer :
- Systematic Review : Aggregate data from PubChem, Reaxys, and peer-reviewed studies. Note discrepancies in solvent systems (e.g., aqueous vs. DMSO).
- Experimental Replication : Conduct solubility tests under standardized conditions (e.g., USP methods) and compare with literature .
- Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to predict LD₅₀ and cross-validate with zebrafish or murine models .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for this compound?
- Methodological Answer :
- Potential Causes : Polymorphism, hydrate formation, or residual solvents.
- Resolution :
- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
- Dry samples rigorously (e.g., under vacuum at 60°C for 24 hours) and report solvent traces via GC-MS .
Experimental Design Challenges
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Use flow chemistry for continuous production of intermediates .
- Replace batch reactors with microwave-assisted synthesis to reduce reaction time .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
